1-(4-fluoro-2-nitrophenyl)-1H-1,2,4-triazole
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Overview
Description
1-(4-fluoro-2-nitrophenyl)-1H-1,2,4-triazole is a synthetic organic compound characterized by the presence of a triazole ring attached to a fluorinated nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-1,2,4-triazole typically involves the following steps:
Nitration of Fluorobenzene: The starting material, fluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-2-nitrobenzene.
Formation of Hydrazine Derivative: The nitro compound is then reduced to the corresponding amine, which is subsequently reacted with hydrazine hydrate to form the hydrazine derivative.
Cyclization: The hydrazine derivative undergoes cyclization with triethyl orthoformate under acidic conditions to form the 1,2,4-triazole ring, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-2-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The triazole ring can be oxidized to form various oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Reduction: 1-(4-fluoro-2-aminophenyl)-1H-1,2,4-triazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized triazole derivatives.
Scientific Research Applications
1-(4-fluoro-2-nitrophenyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Industrial Processes: It serves as an intermediate in the synthesis of various agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-1,2,4-triazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of fluorine.
1-(4-bromo-2-nitrophenyl)-1H-1,2,4-triazole: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
1-(4-fluoro-2-nitrophenyl)-1H-1,2,4-triazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C8H5FN4O2 |
---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H5FN4O2/c9-6-1-2-7(8(3-6)13(14)15)12-5-10-4-11-12/h1-5H |
InChI Key |
QKZILTYNLOHILE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=NC=N2 |
Origin of Product |
United States |
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